1-Ethyl-1-methylhydrazine hydrochloride
Overview
Description
1-Ethyl-1-methylhydrazine hydrochloride is a chemical compound with the molecular formula C₃H₁₁ClN₂. It is a derivative of hydrazine, characterized by the presence of an ethyl and a methyl group attached to the nitrogen atoms. This compound is typically found in a powdered form and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylhydrazine hydrochloride can be synthesized through the reaction of 1-ethyl-1-methylhydrazine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows: [ \text{C}3\text{H}{10}\text{N}_2 + \text{HCl} \rightarrow \text{C}3\text{H}{11}\text{ClN}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process may include steps such as distillation, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-methylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.
Reduction: Simpler hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives depending on the reagents used.
Scientific Research Applications
1-Ethyl-1-methylhydrazine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazine derivatives.
Biology: Employed in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-1-methylhydrazine hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Methylhydrazine hydrochloride: Lacks the ethyl group, making it less bulky and potentially less reactive in certain reactions.
1-Ethylhydrazine hydrochloride: Lacks the methyl group, which may affect its reactivity and interaction with other molecules.
Hydrazine hydrochloride: The simplest form, lacking both ethyl and methyl groups, making it more reactive but less selective in its reactions.
Uniqueness: 1-Ethyl-1-methylhydrazine hydrochloride is unique due to the presence of both ethyl and methyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and make it suitable for specialized applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
1-ethyl-1-methylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.ClH/c1-3-5(2)4;/h3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTKFZWMLSWYBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5514-24-9 | |
Record name | 1-ethyl-1-methylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.